Phenol, 2-fluoro-3,6-diiodo-
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Overview
Description
Phenol, 2-fluoro-3,6-diiodo- is an organic compound with the molecular formula C6H3FI2O. This compound is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with fluorine and iodine atoms. The presence of these halogen atoms imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-fluoro-3,6-diiodo- typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorine and iodine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of Phenol, 2-fluoro-3,6-diiodo- may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-fluoro-3,6-diiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The halogen atoms can be reduced to form dehalogenated phenols.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Phenol, 2-fluoro-3,6-diiodo- can yield quinones, while reduction can produce dehalogenated phenols.
Scientific Research Applications
Phenol, 2-fluoro-3,6-diiodo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of Phenol, 2-fluoro-3,6-diiodo- involves its interaction with biological molecules. The halogen atoms can form halogen bonds with proteins and nucleic acids, affecting their structure and function. The compound may also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-fluoro-: Lacks the iodine atoms, resulting in different reactivity and properties.
Phenol, 3,6-diiodo-: Lacks the fluorine atom, affecting its chemical behavior and applications.
Phenol, 2-chloro-3,6-diiodo-:
Uniqueness
Phenol, 2-fluoro-3,6-diiodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it valuable for specific applications in research and industry.
Properties
CAS No. |
1806347-73-8 |
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Molecular Formula |
C6H3FI2O |
Molecular Weight |
363.89 g/mol |
IUPAC Name |
2-fluoro-3,6-diiodophenol |
InChI |
InChI=1S/C6H3FI2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H |
InChI Key |
CXHHDQAKFGKZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1I)O)F)I |
Origin of Product |
United States |
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